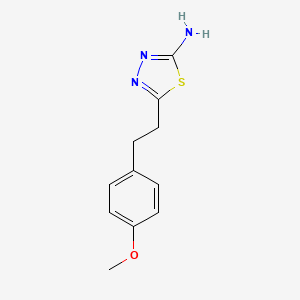

5-(4-Methoxyphenethyl)-1,3,4-thiadiazol-2-amine

Descripción

Propiedades

IUPAC Name |

5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-15-9-5-2-8(3-6-9)4-7-10-13-14-11(12)16-10/h2-3,5-6H,4,7H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQIMNWRMRDXMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenethylamine with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Methoxyphenethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol derivatives.

Substitution: Formation of substituted thiadiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(4-Methoxyphenethyl)-1,3,4-thiadiazol-2-amine has been investigated for its potential as an anticancer agent . Research indicates that derivatives of 1,3,4-thiadiazoles exhibit notable anticancer properties. Several studies have shown that this compound demonstrates moderate antiproliferative activity against various cancer cell lines.

Case Studies:

- In Vitro Studies : Compounds similar to 5-(4-Methoxyphenethyl)-1,3,4-thiadiazol-2-amine displayed IC50 values ranging from 0.36 to 0.86 μM against different cancer cell lines. These compounds were found to disrupt tubulin polymerization, crucial for cancer cell division and proliferation .

- Mechanism of Action : Molecular docking studies suggest that these compounds can bind to the colchicine binding site on tubulin, inhibiting microtubule dynamics and leading to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Beyond anticancer properties, this compound exhibits a range of biological activities:

- Antimicrobial Activity : Thiadiazole derivatives have shown effectiveness against various bacterial strains such as E. coli and S. aureus. The presence of halogen or methoxy substituents has been linked to increased antibacterial potency .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | E. coli | 12 µg/mL |

| 5b | S. aureus | 10 µg/mL |

| 5c | P. aeruginosa | 15 µg/mL |

Anti-inflammatory Effects

Some studies indicate that thiadiazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Industrial Applications

In addition to its medicinal uses, 5-(4-Methoxyphenethyl)-1,3,4-thiadiazol-2-amine is explored in material science for developing materials with specific electronic and optical properties. Its unique structural features confer distinct chemical properties that are valuable in these applications.

Summary of Biological Activities

The compound shows a broad spectrum of biological activities:

- Anticancer Activity : Moderate antiproliferative effects against various cancer cell lines.

- Antimicrobial Activity : Effective against multiple bacterial strains.

- Anti-inflammatory Properties : Potential applications in treating inflammatory conditions.

Mecanismo De Acción

The mechanism of action of 5-(4-Methoxyphenethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Comparative Observations

Substituent Effects on Activity

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) groups, as in the target compound, may enhance interactions with electron-deficient biological targets, whereas chloro or fluoro substituents (electron-withdrawing) could improve metabolic stability .

- Positional Isomerism: The 4-methoxy substitution (para) in the target compound vs.

Linker Modifications

- Phenethyl vs. Phenyl : The phenethyl linker in the target compound introduces flexibility and increased lipophilicity compared to directly attached phenyl groups, possibly enhancing membrane permeability .

- Thiophene and Styryl Linkers : Compounds with thiophene () or styryl linkers () exhibit π-π stacking capabilities, which may improve anticancer activity through DNA intercalation or kinase inhibition .

Crystallography and Planarity

- The thiadiazole ring in analogs (e.g., ) is planar, facilitating stacking interactions with biological targets. Substituents like 4-methoxyphenethyl may introduce slight deviations but retain core planarity .

Actividad Biológica

5-(4-Methoxyphenethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, synthesizing information from various studies and highlighting its potential therapeutic applications.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom in their ring structure. They are known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The structural diversity of thiadiazoles allows for extensive modifications that can enhance their pharmacological profiles.

Synthesis of 5-(4-Methoxyphenethyl)-1,3,4-thiadiazol-2-amine

The synthesis of 5-(4-methoxyphenethyl)-1,3,4-thiadiazol-2-amine can be achieved through various methods. One effective method involves the reaction between thiosemicarbazide and an appropriate aromatic carboxylic acid under acidic conditions. This approach has been detailed in studies that emphasize the efficiency and yield of the synthesized compound .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. Specifically, compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant activity against various bacterial strains. For instance:

- Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa.

In comparative studies, certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like ciprofloxacin and ampicillin . This suggests that 5-(4-methoxyphenethyl)-1,3,4-thiadiazol-2-amine may possess promising antibacterial properties.

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer potential. In vitro studies have shown that several 1,3,4-thiadiazole compounds can inhibit the growth of various cancer cell lines:

- Human colon cancer (HCT116) : GI50 values were reported as low as 3.29 µg/mL.

- Breast cancer (MCF-7) : Some derivatives showed IC50 values below 0.5 µg/mL.

The mechanism underlying this activity often involves interactions with tubulin and inhibition of cell proliferation pathways . The structure–activity relationship (SAR) studies indicate that substituents on the thiadiazole ring significantly influence anticancer efficacy .

Data Summary

| Biological Activity | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | S. aureus | <32.6 μg/mL | |

| Antibacterial | E. coli | <31.25 μg/mL | |

| Anticancer | HCT116 | 3.29 μg/mL | |

| Anticancer | MCF-7 | 0.28 μg/mL |

Case Studies

- Antimicrobial Study : A study conducted by Kadi et al. synthesized various thiadiazole derivatives and evaluated their antibacterial activities against multiple strains. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics .

- Anticancer Evaluation : Plech et al. investigated a series of substituted thiadiazoles for anticancer activity against several cell lines. Their findings revealed that specific modifications to the thiadiazole structure significantly enhanced cytotoxic effects against breast and lung cancer cells .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 5-(4-methoxyphenethyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl precursors. For example:

- Route 1 : Reacting 4-methoxyphenethylthiosemicarbazide with carbon disulfide in basic media (NaOH), followed by cyclization with concentrated H₂SO₄ .

- Route 2 : Using ultrasound-assisted methods to enhance reaction efficiency, as demonstrated for analogous thiadiazole derivatives (e.g., 5-(benzylthio)-1,3,4-thiadiazol-2-amine), where sonication reduced reaction time by 30–40% .

Key factors affecting yield include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst optimization : Acidic conditions (H₂SO₄) or phosphoryl chloride (POCl₃) under reflux (e.g., 90°C for 3 hours) enhance cyclization .

- Workup : Precipitation at pH 8–9 using ammonia yields purer products .

Q. Q2. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer :

- NMR spectroscopy : Confirm the presence of the 4-methoxyphenethyl group via aromatic proton signals (δ 6.8–7.2 ppm) and methoxy singlet (δ ~3.8 ppm). The thiadiazole NH₂ group appears as a broad singlet (δ ~5.5 ppm) .

- X-ray diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks. For example, analogous compounds (e.g., 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine) exhibit intermolecular N–H···N hydrogen bonds forming 1D chains .

- Mass spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~278.1 g/mol).

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT) predict the electronic structure and biological interactions of this compound?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, studies on 5-difluoromethyl-1,3,4-thiadiazole-2-amine revealed a HOMO-LUMO gap of ~4.5 eV, correlating with stability .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes). The 4-methoxyphenethyl group may engage in π-π stacking with aromatic residues, as seen in thiadiazole inhibitors of Sortase A .

Q. Q4. How should researchers address contradictions in reported biological activities of thiadiazole derivatives?

Methodological Answer :

- Structural benchmarking : Compare substituent effects. For instance, 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine derivatives show higher antifungal activity than alkyl-substituted analogs due to electron-withdrawing groups enhancing electrophilicity .

- Assay standardization : Use positive controls (e.g., 5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-amine, IC₅₀ ~26 μM in FRET assays) to normalize bioactivity data .

- Meta-analysis : Cross-reference crystallographic data (e.g., dihedral angles between thiadiazole and aryl groups) with activity trends. A smaller dihedral angle (e.g., 21.5° in 5-(2,4-dichlorophenoxymethyl) derivatives) may improve membrane permeability .

Q. Q5. What strategies are effective for designing derivatives with enhanced bioactivity?

Methodological Answer :

- Functional group diversification :

- Hybrid pharmacophores : Fuse with benzimidazole or imidazole moieties (e.g., 5-[(2-methyl-4-nitroimidazolyl)methyl] derivatives) to exploit dual-target interactions .

- Structure-activity relationship (SAR) : Tabulate key derivatives and bioactivities:

Q. Q6. How can crystallographic data refinement (e.g., SHELX software) resolve ambiguities in molecular conformation?

Methodological Answer :

- SHELXL refinement : Use high-resolution data (R-factor < 5%) to model hydrogen atoms and anisotropic displacement parameters. For example, refinement of 5-[(2-methyl-4-nitroimidazolyl)methyl]-1,3,4-thiadiazol-2-amine confirmed a 70.86° dihedral angle between imidazole and thiadiazole rings via SHELXS97/SHELXL97 .

- Handling twinning : Apply the TWIN/BASF commands in SHELXL for pseudo-merohedral twins, common in thiadiazole derivatives due to symmetry .

- Validation tools : Use PLATON to check for missed symmetry or disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.